2-Bromo-1,3-diethyl-5-methylbenzene
Overview
Description
2-Bromo-1,3-diethyl-5-methylbenzene is an organic compound with the molecular formula C₁₁H₁₅Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, two ethyl groups at the first and third positions, and a methyl group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that benzene derivatives generally interact with various biological targets, often through electrophilic aromatic substitution .
Mode of Action
The mode of action of 2BDMTM involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
2BDMTM has been shown to exhibit strong environmental toxicity and is classified as a hazardous substance . It can react with chloride ions to form chlorine gas, which has been shown to have carcinogenic properties and may contribute to environmental pollution . Therefore, environmental factors can significantly influence the action, efficacy, and stability of 2BDMTM.
Biochemical Analysis
Biochemical Properties
2-Bromo-1,3-diethyl-5-methylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of pesticides and denitrification reactions . It interacts with various enzymes and proteins, including those involved in oxidative stress responses. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity. This interaction can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level results in a significant change in cellular response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene typically involves the bromination of 1,3-diethyl-5-methylbenzene. One common method includes the use of hydrobromic acid and sodium bromide in the presence of a solvent like o-dichlorobenzene. The reaction mixture is heated, and water is removed by azeotropic distillation. The resulting product is then purified by vacuum distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-diethyl-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed
Major Products:
Substitution: Products include 1,3-diethyl-5-methylbenzene derivatives with various functional groups.
Oxidation: Products include carboxylic acids and ketones.
Scientific Research Applications
2-Bromo-1,3-diethyl-5-methylbenzene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
- 1-Bromo-2,6-diethyl-4-methylbenzene
- 2,6-Diethyl-4-methylphenyl bromide
- 2,6-Diethyl-4-methylbromobenzene
Comparison: 2-Bromo-1,3-diethyl-5-methylbenzene is unique due to its specific substitution pattern on the benzene ring. This arrangement affects its chemical reactivity and physical properties, distinguishing it from other brominated benzene derivatives. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that influence its behavior in chemical reactions .
Properties
IUPAC Name |
2-bromo-1,3-diethyl-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIITRRSNVBPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1Br)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468889 | |
Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314084-61-2 | |
Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314084-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethyl-4-methylphenyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIETHYL-4-METHYLPHENYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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